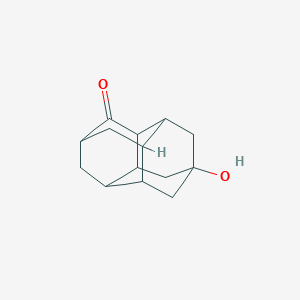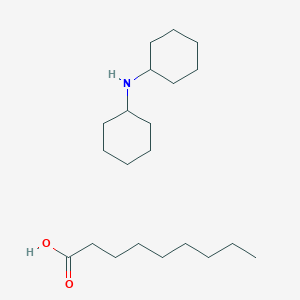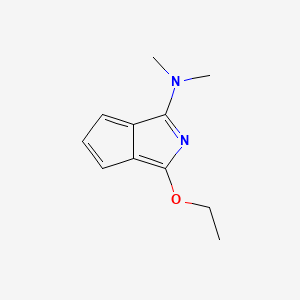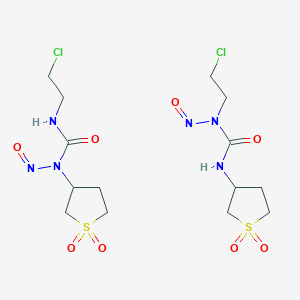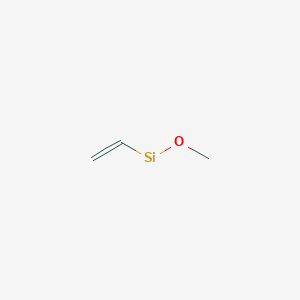
N~2~-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide is a chemical compound known for its unique structure and properties It is an amide derivative of alanine, featuring a tert-butyl group and a 2,6-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide typically involves the reaction of alanine derivatives with tert-butyl and 2,6-dimethylphenyl substituents. One common method includes the use of tert-butylamine and 2,6-dimethylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of N2-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides and amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~2~-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N2-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyldiethanolamine
- 2,4,6-Tri-tert-butyl-N-methylaniline
- 4,6-Di-tert-butyl-N-(2,6-dimethylphenyl)-o-iminobenzoquinone
Uniqueness
N~2~-tert-Butyl-N-(2,6-dimethylphenyl)alaninamide is unique due to its specific combination of tert-butyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
50666-76-7 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
2-(tert-butylamino)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C15H24N2O/c1-10-8-7-9-11(2)13(10)16-14(18)12(3)17-15(4,5)6/h7-9,12,17H,1-6H3,(H,16,18) |
InChI-Schlüssel |
GBUPBNQYHOLRNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


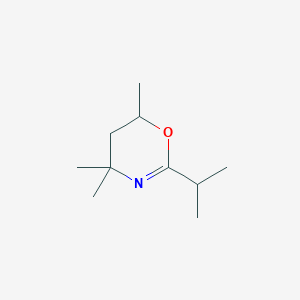
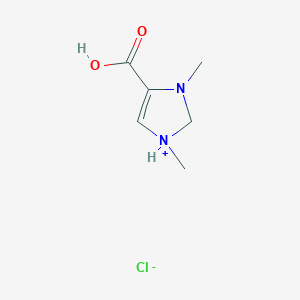


![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
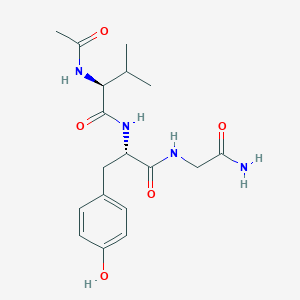

![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
